2-PMAP is a synthetic organic compound studied for its potential biological activity. [, , , , ] It belongs to the class of Schiff base compounds, characterized by the presence of a carbon-nitrogen double bond (C=N). [, ] In scientific research, 2-PMAP serves as a valuable tool for investigating various cellular processes and potential therapeutic targets. [, , , ]
ARN2966 is classified as a small molecule compound, which is synthesized through organic chemistry methods. It is often studied in the context of its interaction with biological systems, particularly regarding its influence on amyloid precursor protein processing and neuroinflammation. The compound's development stems from the need for effective treatments for conditions such as Alzheimer's disease, where amyloid plaques play a critical role.
The synthesis of ARN2966 involves several steps that can be categorized into the following phases:
The molecular structure of ARN2966 can be described as follows:
ARN2966 participates in several chemical reactions relevant to its function:
ARN2966 exerts its effects primarily through modulation of amyloid precursor protein processing:
The physical and chemical properties of ARN2966 include:
ARN2966 holds promise in several scientific applications:
ARN2966 (CAS 102212-26-0) emerged as a significant small molecule in neuroscience research, specifically targeting Alzheimer's disease (AD) pathology. Its discovery stemmed from efforts to identify post-transcriptional modulators of amyloid precursor protein (APP), a key precursor to neurotoxic amyloid-beta (Aβ) peptides. Early research focused on high-throughput screening of compounds capable of reducing APP expression without directly inhibiting enzymatic pathways. ARN2966 was optimized for oral bioavailability and blood-brain barrier (BBB) penetration—critical properties for central nervous system therapeutics [1] [3] [4].
Table 1: Key Research Milestones for ARN2966
Timeline | Development Stage | Significance |
---|---|---|
Preclinical Phase | Identification of APP Modulation | Demonstrated dose-dependent reduction of Aβ40/Aβ42 in transfected CHO cells [3] |
Optimization Phase | Enhancement of BBB Permeability | Achieved oral activity and brain exposure [4] |
Validation Phase | Neuroprotective Studies | Confirmed inhibition of Aβ aggregation in cellular models [4] |
ARN2966's primary target—APP translation—was validated through mechanistic studies in APP751SW-transfected Chinese Hamster Ovary (CHO) cells. The compound reduced full-length APP and its proteolytic fragments (C83 and C99) by >50% at nanomolar concentrations, confirming its role as a translation modulator rather than a secretase inhibitor [3] [4]. This post-transcriptional action distinguishes it from gamma-secretase or BACE1 inhibitors, which carry mechanistic liabilities like impaired notch signaling.
Further milestones included:
The intellectual property (IP) landscape for ARN2966 remains strategically guarded. MedChemExpress (MCE), a key supplier, lists ARN2966 as a "controlled substance" with territorial sales restrictions, suggesting proprietary manufacturing or composition claims [1] [4]. However, public patent databases reveal no explicit filings for ARN2966 itself, indicating potential protection via:
Table 2: Patent Strategies for Neurodegenerative Drug Candidates
Strategy Type | Example | Advantage |
---|---|---|
Composition-of-Matter | Novel chemical entities (e.g., ARD-1676 [9]) | Blocks generic production |
Method-of-Use | APP translation modulation | Protects therapeutic application without compound claims |
Formulation | BBB-penetrant delivery systems | Extends patent life via ancillary innovations |
Notably, ARN2966’s absence in patent literature contrasts with AR-targeting PROTACs like ARD-1676 (covered in 10+ patents [9]). This may reflect divergent commercialization approaches—academic vs. biopharma partnerships—or an early-stage development status [10].
Table 3: ARN2966 Molecular Profile
Property | Value |
---|---|
CAS Number | 102212-26-0 |
Molecular Formula | C₁₂H₁₂N₂O |
Molecular Weight | 200.24 g/mol |
Purity | ≥98% |
Solubility | 110 mg/mL in DMSO |
SMILES | OC1=CC=CC=C1NCC2=NC=CC=C2 |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: